molecular formula C19H21N3O B11443813 N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11443813
M. Wt: 307.4 g/mol
InChI Key: NFVUCIDEFFIWQF-UHFFFAOYSA-N
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Description

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE typically involves the reaction of 2,5-dimethylbenzyl chloride with 1H-1,3-benzodiazole-2-methylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2-(2,5-Dimethylphenyl)-1H-benzimidazole

Uniqueness

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole ring with a dimethylphenyl group and an acetamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C19H21N3O/c1-13-8-9-14(2)16(10-13)12-22-18-7-5-4-6-17(18)21-19(22)11-20-15(3)23/h4-10H,11-12H2,1-3H3,(H,20,23)

InChI Key

NFVUCIDEFFIWQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC(=O)C

Origin of Product

United States

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